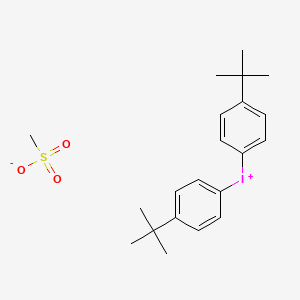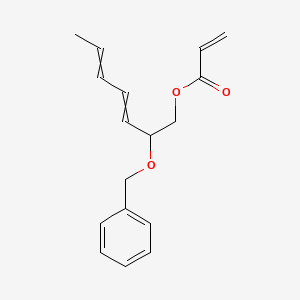![molecular formula C28H51O4- B14223523 3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate CAS No. 823808-47-5](/img/structure/B14223523.png)
3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate: is a chemical compound with the molecular formula C_28H_52O_3 It is an ester derivative, characterized by the presence of a long carbon chain and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The specific synthetic route may vary, but a common method includes:
Reactants: Nonadec-4-enoic acid and 2-ethylhexanol.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to facilitate the esterification process. The mixture is heated to a temperature around 100-150°C for several hours.
Purification: The product is purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the nonadec-4-enoate moiety.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or other ester derivatives.
Applications De Recherche Scientifique
3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of specialty chemicals and materials, such as plasticizers and surfactants.
Mécanisme D'action
The mechanism of action of 3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate involves its interaction with various molecular targets. The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and acid. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in biological systems. The released products can then participate in further biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(2-Ethylhexyl)oxy]carbonyl}octadec-4-enoate
- 3-{[(2-Ethylhexyl)oxy]carbonyl}eicos-4-enoate
- 3-{[(2-Ethylhexyl)oxy]carbonyl}heptadec-4-enoate
Uniqueness
3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate is unique due to its specific carbon chain length and the presence of a double bond at the 4-position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where similar compounds may not be as effective.
Propriétés
Numéro CAS |
823808-47-5 |
|---|---|
Formule moléculaire |
C28H51O4- |
Poids moléculaire |
451.7 g/mol |
Nom IUPAC |
3-(2-ethylhexoxycarbonyl)nonadec-4-enoate |
InChI |
InChI=1S/C28H52O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-22-26(23-27(29)30)28(31)32-24-25(6-3)21-8-5-2/h20,22,25-26H,4-19,21,23-24H2,1-3H3,(H,29,30)/p-1 |
Clé InChI |
SHLYCRQVJYEFHG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCC=CC(CC(=O)[O-])C(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)
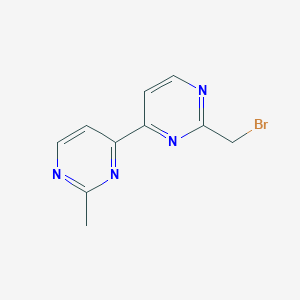
![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14223461.png)
![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
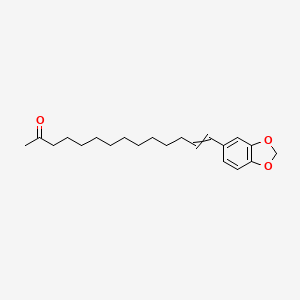

![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
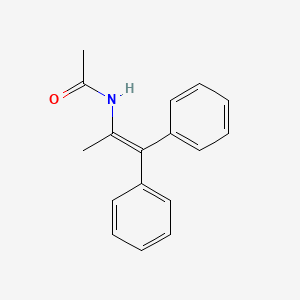
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
